molecular formula C19H21BrN4O3 B12266127 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12266127
M. Wt: 433.3 g/mol
InChI Key: AKURVGVTSBQWKY-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization. This method provides the pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

  • Azetidine Ring Formation: : The azetidine ring can be formed through cyclization reactions involving appropriate precursors. This step often requires specific catalysts and reaction conditions to ensure the correct ring closure.

  • Coupling Reactions: : The final compound is obtained by coupling the pyrazole and azetidine intermediates with the pyrrolidinone moiety. This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

  • Substitution: : The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

  • Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Biological Studies: : It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of enzymes such as liver alcohol dehydrogenase . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with tailored properties

Properties

Molecular Formula

C19H21BrN4O3

Molecular Weight

433.3 g/mol

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H21BrN4O3/c1-27-17-4-2-16(3-5-17)24-11-14(6-18(24)25)19(26)22-8-13(9-22)10-23-12-15(20)7-21-23/h2-5,7,12-14H,6,8-11H2,1H3

InChI Key

AKURVGVTSBQWKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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